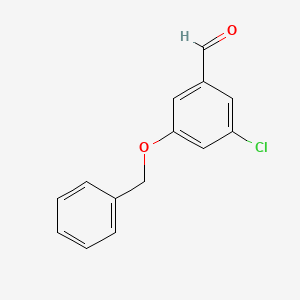

3-(苄氧基)-5-氯苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

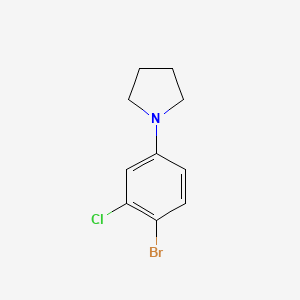

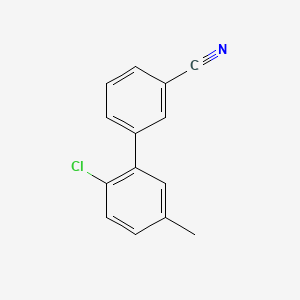

“3-(Benzyloxy)-5-chlorobenzaldehyde” likely refers to a compound that contains a benzene ring with a benzyloxy (benzyl ether) group and a chloro group attached to it. The exact properties of this compound would depend on the positions of these groups on the benzene ring .

Synthesis Analysis

While specific synthesis methods for “3-(Benzyloxy)-5-chlorobenzaldehyde” are not available, similar compounds are often synthesized through reactions like Friedel-Crafts alkylation, electrophilic aromatic substitution, or through the use of organoboron reagents in Suzuki-Miyaura coupling .Molecular Structure Analysis

The molecular structure of “3-(Benzyloxy)-5-chlorobenzaldehyde” would consist of a benzene ring with a benzyloxy group and a chloro group attached to it. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack. Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Benzyloxy)-5-chlorobenzaldehyde” would depend on factors like its molecular structure and the nature of its functional groups. These properties could include its color, density, hardness, melting point, boiling point, and solubility .科学研究应用

Application in Pharmaceutical and Medicinal Chemistry

Summary of the Application

“3-(Benzyloxy)-5-chlorobenzaldehyde” is used in the synthesis of chalcone derivatives, which have wide applications in pharmaceutical and medicinal chemistry .

Methods of Application

The compound is synthesized by coupling with aromatic substituted aldehyde . The synthesized compounds are characterized by IR, 13C NMR, 1H NMR, and Mass spectra .

Results or Outcomes

The synthesized compounds were screened for antimicrobial activity .

Application in the Synthesis of Chromane Derivatives

Summary of the Application

In the context of studies on chromane derivatives as inhibitors of the salicylate synthase from M. tuberculosis, a new compound was isolated from the cyclization of "3-(Benzyloxy)-5-chlorobenzaldehyde" .

Methods of Application

The molecular structure of the new compound was elucidated by means of 1D and 2D NMR analyses, FT-IR, ESI-MS, and HRMS .

Results or Outcomes

The new compound showed promising activities towards the target, demonstrating the potential of “3-(Benzyloxy)-5-chlorobenzaldehyde” in the synthesis of new inhibitors .

Application in Benzylic Oxidations and Reductions

Summary of the Application

“3-(Benzyloxy)-5-chlorobenzaldehyde” can be used in benzylic oxidations and reductions . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .

Methods of Application

The compound shows enhanced reactivity due to the adjacent aromatic ring . This is supported by the susceptibility of alkyl side-chains to oxidative degradation .

Results or Outcomes

The observations reflect a general benzylic activation .

Application in the Synthesis of 3-Benzyloxybenzoic Acid

Summary of the Application

“3-(Benzyloxy)-5-chlorobenzaldehyde” can be used in the synthesis of 3-Benzyloxybenzoic acid , which is used as a pharmaceutical intermediate .

Methods of Application

The compound is synthesized and then used in pharmaceutical applications .

Results or Outcomes

The synthesized 3-Benzyloxybenzoic acid is used as a pharmaceutical intermediate .

Application in the Synthesis of 3-Benzyloxyphenylboronic Acid

Summary of the Application

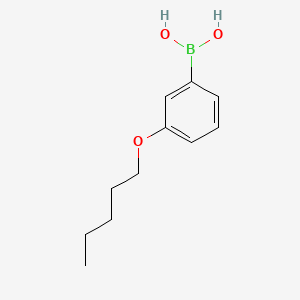

“3-(Benzyloxy)-5-chlorobenzaldehyde” can be used in the synthesis of 3-Benzyloxyphenylboronic acid , which is used as a pharmaceutical intermediate .

Methods of Application

The compound is synthesized and then used in pharmaceutical applications .

Results or Outcomes

The synthesized 3-Benzyloxyphenylboronic acid is used as a pharmaceutical intermediate .

安全和危害

未来方向

The future directions in the study and application of “3-(Benzyloxy)-5-chlorobenzaldehyde” would depend on ongoing research in the field. This could include the development of new synthesis methods, the exploration of new reactions involving the compound, or the investigation of its potential uses in various industries .

属性

IUPAC Name |

3-chloro-5-phenylmethoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-13-6-12(9-16)7-14(8-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUCMRZDZICWPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681827 |

Source

|

| Record name | 3-(Benzyloxy)-5-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-5-chlorobenzaldehyde | |

CAS RN |

1228956-94-2 |

Source

|

| Record name | 3-(Benzyloxy)-5-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B582153.png)

![N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B582163.png)